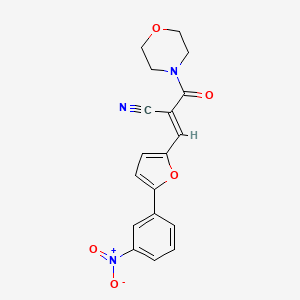

(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile

Description

(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile is a complex organic compound characterized by the presence of a morpholine ring, a nitrophenyl group, and a furan ring

Properties

IUPAC Name |

(E)-2-(morpholine-4-carbonyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c19-12-14(18(22)20-6-8-25-9-7-20)11-16-4-5-17(26-16)13-2-1-3-15(10-13)21(23)24/h1-5,10-11H,6-9H2/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTBYWMUDKAJNJ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid or nitrating mixtures.

Formation of the acrylonitrile moiety: This can be done through Knoevenagel condensation reactions using malononitrile and aldehydes in the presence of a base.

Attachment of the morpholine ring: This step involves the reaction of the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and acrylonitrile moieties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile serves as a building block in organic synthesis. It is utilized in the development of new compounds through various synthetic routes, including:

- Formation of the furan ring : Achieved via cyclization of appropriate precursors.

- Introduction of the nitrophenyl group : Typically involves nitration reactions.

- Synthesis of acrylonitrile moiety : Conducted through Knoevenagel condensation reactions.

These synthetic methods allow chemists to explore new derivatives with altered properties and functions.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains.

- Anticancer Activity : Preliminary evaluations suggest that it may inhibit cancer cell proliferation. For instance, testing against human tumor cells has demonstrated significant growth inhibition rates.

Medicine

In the pharmaceutical field, (E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile is explored as an intermediate in drug synthesis. Its unique structure allows for modifications that can enhance drug efficacy or reduce side effects.

Industry

The compound is also investigated for its application in developing advanced materials with specific properties. Its chemical characteristics make it suitable for use in coatings, adhesives, and other specialty materials.

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute assessed the anticancer properties of (E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile across a panel of approximately sixty cancer cell lines. Results indicated a mean growth inhibition rate of 12.53%, showcasing its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, (E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile was tested against various bacterial strains. The compound displayed notable inhibitory effects, particularly against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

(E)-2-(piperidine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile: Contains a piperidine ring instead of a morpholine ring, which may affect its chemical properties and applications.

Uniqueness

(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties.

Biological Activity

(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile, also known by its CAS number 331851-98-0, is a compound with potential pharmacological significance. Its molecular formula is and it has a molecular weight of 353.33 g/mol. This article explores the biological activities associated with this compound, including its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound features a morpholine ring, a furan moiety substituted with a nitrophenyl group, and an acrylonitrile functional group. The structural representation is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, derivatives of similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | S. aureus |

| Compound 10 | 0.30 - 0.35 | E. coli |

| Compound 13 | 0.40 - 0.45 | Pseudomonas aeruginosa |

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of the compound were evaluated using various cell lines. The results indicated that while some derivatives exhibited cytotoxicity, they also showed low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower than that of Triton X-100 . This suggests a favorable safety profile for further development.

Table 2: Cytotoxicity Profile

| Compound | IC50 (µM) | Hemolytic Activity (% Lysis) |

|---|---|---|

| Compound A | >60 | 3.23 |

| Compound B | >60 | 5.00 |

| Compound C | >60 | 15.22 |

The mechanism by which (E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile exerts its biological effects may involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these interactions ranged from 12.27 µM to 31.64 µM for DNA gyrase and from 0.52 µM to 2.67 µM for DHFR inhibition .

Case Studies

- In Vivo Studies : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected mice models, showing promise as a therapeutic agent against bacterial infections.

- Synergistic Effects : The combination of this compound with traditional antibiotics like Ciprofloxacin enhanced the efficacy against resistant strains, suggesting potential for use in combination therapy .

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where a nitrile-containing aldehyde reacts with a ketone or ester under basic conditions. For example, (Z)-3-(3-formylphenyl)acrylonitrile derivatives have been synthesized using aryl aldehydes and active methylene nitriles in ethanol with piperidine as a catalyst . The morpholine-4-carbonyl group can be introduced via nucleophilic acyl substitution or coupling reactions, as demonstrated in the synthesis of morpholine-functionalized acrylonitrile analogs . Characterization typically involves monitoring reaction progress via TLC and confirming purity through melting point analysis.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) functional groups .

- ¹H/¹³C NMR : For structural elucidation, particularly to distinguish (E)- and (Z)-isomers via coupling constants (e.g., trans olefinic protons show J ≈ 12–16 Hz) .

- X-ray Crystallography : To confirm stereochemistry and molecular packing, as shown in studies of structurally similar acrylonitriles like 3-ferrocenyl-2-(4-nitrophenyl)acrylonitrile .

Q. What preliminary biological activities are reported for acrylonitrile derivatives?

Methodological Answer: Acrylonitrile analogs have shown antiparasitic activity against Trypanosoma cruzi and Leishmania amazonensis via mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. In vitro assays (e.g., MTT viability tests) are conducted at concentrations of 10–100 µM, with IC₅₀ values compared to reference drugs like benznidazole .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize photocatalytic degradation studies of acrylonitrile derivatives?

Methodological Answer: Box-Behnken design (BBD) is a response surface methodology that optimizes variables (e.g., pH, catalyst loading, irradiation time) with minimal experimental runs. For acrylonitrile degradation, BBD has been applied to maximize degradation efficiency by modeling interactions between parameters like H₂O₂ concentration (5–15 mM) and TiO₂ dosage (0.5–1.5 g/L), achieving >90% removal under optimized conditions . Statistical validation via ANOVA ensures model reliability (p < 0.05).

Q. How can contradictions in NMR data due to stereoisomerism be resolved?

Methodological Answer: Contradictions arise when overlapping signals or dynamic processes (e.g., keto-enol tautomerism) obscure stereochemical assignments. Strategies include:

- Variable Temperature (VT) NMR : To slow exchange processes and resolve splitting patterns .

- NOESY/ROESY : To detect spatial proximity of protons in rigid (E)-isomers .

- DFT Calculations : To predict chemical shifts and compare with experimental data, as done for (Z)-3-(3,4-dimethoxyphenyl)acrylonitrile derivatives .

Q. What role do computational methods play in understanding electron-withdrawing effects of substituents?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can quantify electron-withdrawing effects of groups like nitro (-NO₂) or morpholine-carbonyl. For example:

Q. What experimental designs are effective for determining copolymerization reactivity ratios?

Methodological Answer: The Mayo-Lewis method combined with nonlinear regression is used to estimate reactivity ratios (r₁, r₂) in copolymerization. For acrylonitrile-styrene systems, low styrene feed (fₐ ≈ 0.03) is critical for accurate r₂ determination. High-throughput screening at extreme monomer ratios reduces confidence interval overlap, as shown in styrene-acrylonitrile studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across acrylonitrile derivatives?

Methodological Answer: Discrepancies may arise from variations in assay protocols (e.g., parasite strain differences) or compound solubility. Standardized protocols include:

- Dose-Response Curves : Across multiple replicates to ensure reproducibility .

- Solubility Optimization : Using co-solvents like DMSO (≤1% v/v) to prevent aggregation .

- Metabolic Stability Tests : To rule out false positives from compound degradation.

Methodological Tables

Table 1 : Key Synthetic Parameters for Acrylonitrile Derivatives

| Parameter | Optimal Range | Technique | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Reflux in ethanol | |

| Catalyst Loading | 5–10 mol% piperidine | Knoevenagel condensation | |

| Photocatalytic pH | 6.5–7.5 | Box-Behnken design |

Table 2 : Spectral Benchmarks for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Nitrile (C≡N) | 2200–2250 | - | 115–120 |

| Morpholine-carbonyl | 1650–1700 | - | 165–170 |

| (E)-Olefinic protons | - | 7.2–7.8 (d, J = 12–16 Hz) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.